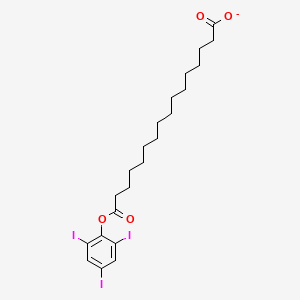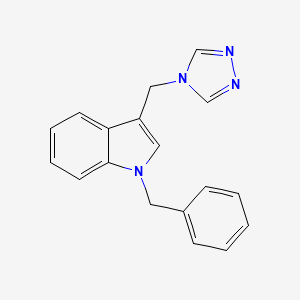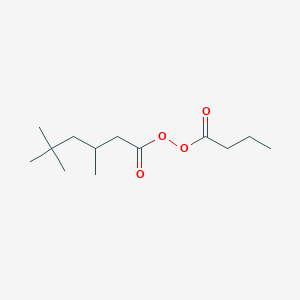
Butanoyl 3,5,5-trimethylhexaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoyl 3,5,5-trimethylhexaneperoxoate is an organic peroxide compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.327 g/mol . It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanoyl 3,5,5-trimethylhexaneperoxoate can be synthesized through the reaction of butanoyl chloride with 3,5,5-trimethylhexane-1-hydroperoxide under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure safety and efficiency. The use of flow microreactors has been reported to enhance the yield and purity of the product while minimizing the risk of hazardous reactions .
Análisis De Reacciones Químicas
Types of Reactions
Butanoyl 3,5,5-trimethylhexaneperoxoate primarily undergoes oxidation reactions due to its peroxide group. It can also participate in radical polymerization reactions, where it acts as an initiator .
Common Reagents and Conditions
Common reagents used with this compound include solvents like dichloromethane and catalysts such as iron(III) chloride. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as ketones and alcohols .
Aplicaciones Científicas De Investigación
Butanoyl 3,5,5-trimethylhexaneperoxoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butanoyl 3,5,5-trimethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation . The molecular targets and pathways involved include the activation of oxygen species and the subsequent oxidation of organic substrates .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3,5,5-trimethylperoxyhexanoate: Similar in structure and function, used as an oxidizing agent and polymerization initiator.
Butyryl-CoA: An organic coenzyme A-containing derivative of butyric acid, involved in fatty acid metabolism.
Uniqueness
Butanoyl 3,5,5-trimethylhexaneperoxoate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful in controlled oxidation reactions and as an initiator in polymerization processes .
Propiedades
Número CAS |
193471-95-3 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
butanoyl 3,5,5-trimethylhexaneperoxoate |
InChI |
InChI=1S/C13H24O4/c1-6-7-11(14)16-17-12(15)8-10(2)9-13(3,4)5/h10H,6-9H2,1-5H3 |
Clave InChI |
SOHJJXRDXUUZLM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OOC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
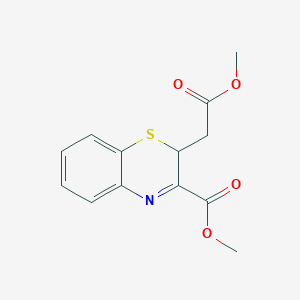
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
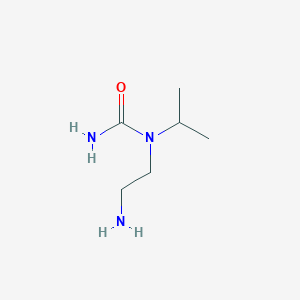
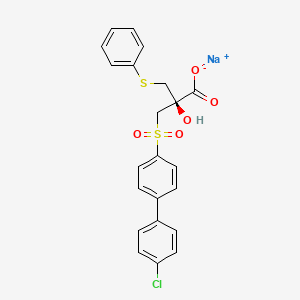
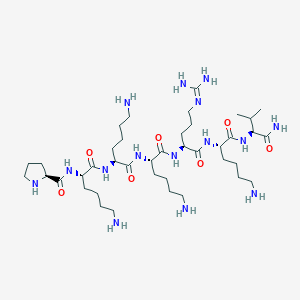
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
